molecular formula C16H18N4O2 B2581058 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1795085-76-5

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2581058
CAS RN: 1795085-76-5
M. Wt: 298.346
InChI Key: ICJZSVZHDJKBKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it would have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the imidazole and pyrazole rings are aromatic and would therefore be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Biological Activity

A significant body of research has focused on the synthesis of compounds related to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide, exploring their potential biological activities. Studies have revealed the synthesis of new series of pyrazole and imidazole derivatives, demonstrating antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012). Further research into heterocycle-substituted phthalimide derivatives, including furan and imidazo[1,2-a]pyridine, evaluated their cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy (Yang et al., 2010).

Anticancer and Antimicrobial Properties

Another study synthesized a variety of pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives from chalcones, investigating their antimicrobial and anticancer activities. Some compounds showed high cytotoxicity against MCF-7 breast cancer cell lines, indicating the therapeutic potential of these derivatives (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antiprotozoal Activity

Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity. These compounds demonstrated strong DNA affinities and exhibited excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine has been explored, leading to compounds with potential pharmacological applications (El-Essawy & Rady, 2011).

Cellular Permeability Studies

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides have provided insights into the effects of size and linker on their ability to enter cells, which is crucial for designing drugs with optimal cellular uptake (Liu & Kodadek, 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(12-3-1-4-12)17-6-7-19-8-9-20-15(19)11-13(18-20)14-5-2-10-22-14/h2,5,8-12H,1,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJZSVZHDJKBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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